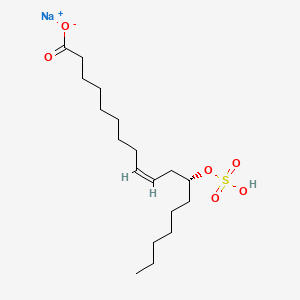
Monosodium sulforicinoleate
Descripción
Monosodium sulforicinoleate (hypothetically, the sodium salt of sulfonated ricinoleic acid) is a compound presumed to derive from ricinoleic acid, a hydroxylated fatty acid primarily sourced from castor oil. Sulfonated salts are commonly utilized for their emulsifying, stabilizing, or solubilizing properties . The absence of explicit studies on this compound in the evidence necessitates a comparative analysis with structurally or functionally similar compounds to infer its properties and applications.
Propiedades
Número CAS |
29704-46-9 |
|---|---|
Fórmula molecular |
C18H33NaO6S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
sodium;(Z,12R)-12-sulfooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b12-9-;/t17-;/m1./s1 |
Clave InChI |
LXVQWMLOHFDJAM-DPMBMXLASA-M |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)O.[Na+] |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)O.[Na+] |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)O.[Na+] |
Otros números CAS |
8043-44-5 29704-46-9 |
Números CAS relacionados |
61702-68-9 (di-hydrochloride salt) 67785-93-7 (di-potassium salt) 8043-44-5 (unspecified hydrochloride salt) |
Sinónimos |
disodium sulforicinoleate sodium sulforicinoleate sodium sulforicinoleate, dipotassium salt sodium sulphoricinoleate |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Sodium Salts and Analogous Compounds
*Hypothetical compound; comparison based on structural analogs.
Q & A
Q. How can researchers systematically locate peer-reviewed studies on monosodium sulforicinoleate?
Begin by using specialized databases like SciFinder or Web of Science to search for this compound (CnHmOpSNa) using its CAS Registry Number, molecular formula, or synonyms. Filter results to include only review articles and meta-analyses to identify foundational studies and key methodologies . For example, refine searches using terms like "synthesis pathways," "spectroscopic characterization," or "biological activity."
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
Synthesis typically involves the esterification of sulforicinoleic acid followed by neutralization with sodium hydroxide. Key steps include:
- Reagent purity : Ensure ≥98% purity for reactants (e.g., via HPLC validation) .
- Temperature control : Maintain 60–80°C during esterification to prevent side reactions.
- pH monitoring : Adjust to pH 7.0–7.5 during neutralization to optimize yield .
Document all parameters (e.g., molar ratios, reaction times) for reproducibility .
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : In vitro cell lines (e.g., HepG2).
- Intervention : Exposure to this compound at 0.1–10 mM.
- Comparison : Untreated controls or structurally analogous compounds.
- Outcome : Quantify apoptosis markers (e.g., caspase-3 activity).
Align hypotheses with gaps identified in literature reviews .
Advanced Research Questions
Q. What experimental design considerations are critical for minimizing variability in this compound toxicity assays?
- Replication : Include triplicate samples per concentration and use randomized block designs to mitigate batch effects.
- Controls : Use positive (e.g., cisplatin) and vehicle (e.g., DMSO) controls.
- Endpoint selection : Combine acute (e.g., cell viability via MTT assay) and chronic (e.g., oxidative stress via ROS detection) endpoints .
- Statistical power : Calculate sample sizes using pilot data (α = 0.05, power ≥80%) .
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Discrepancies in properties like solubility or melting point may arise from:
- Purity differences : Compare studies using HPLC or NMR to verify compound integrity .
- Methodological variance : Standardize protocols (e.g., use USP guidelines for melting point determination) .
- Environmental factors : Document storage conditions (e.g., humidity, temperature) as per ICL Performance Products’ stability guidelines .
Conduct comparative analyses using meta-regression to quantify heterogeneity .
Q. What advanced analytical techniques are recommended for characterizing this compound’s interaction with biological membranes?
- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
- Cryo-electron microscopy : Visualize structural changes in membrane models.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Validate findings against computational models (e.g., molecular dynamics simulations) and cite prior work on analogous surfactants .
Methodological Guidance for Data Reporting
Q. How should researchers present contradictory data in manuscripts?
- Structured tables : Use separate columns for conflicting results (e.g., "Reported Solubility" vs. "Observed Solubility") with footnotes explaining methodological differences .
- Causal analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess whether discrepancies stem from confounding variables .
Q. Example Table :
| Study | Solubility (g/L) | Method | Purity (%) | Temperature (°C) |
|---|---|---|---|---|
| A (2019) | 12.3 ± 0.5 | USP <921> | 99.5 | 25 |
| B (2021) | 8.9 ± 0.7 | Gravimetric | 98.0 | 20 |
Q. What frameworks are suitable for evaluating the ecological impact of this compound in interdisciplinary studies?
Adopt the DPSIR model (Drivers, Pressures, State, Impacts, Responses):
- Drivers : Industrial demand for biodegradable surfactants.
- Pressures : Effluent discharge into aquatic systems.
- State : Monitor bioaccumulation in Daphnia magna.
- Impacts : Chronic toxicity thresholds (EC50).
- Responses : Propose wastewater treatment modifications .
Resource Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


